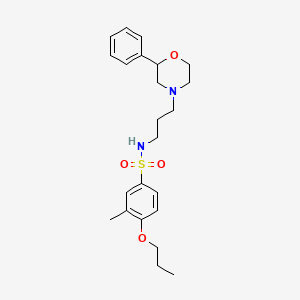

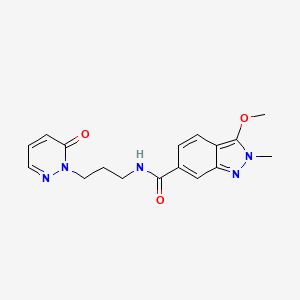

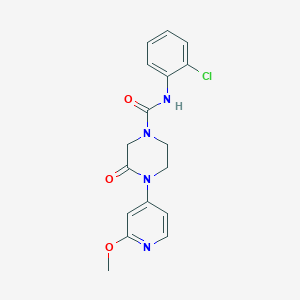

3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry, particularly as antibacterial agents . The specific structure of this compound suggests it may have unique properties and potential applications in various fields, including pharmaceuticals.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For example, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions has been used to synthesize related sulfonamide compounds . While the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of chlorosulfonic acid to introduce the sulfonyl group .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, IR, NMR, and X-ray absorption spectroscopy have been used to elucidate the structures of metal complexes derived from sulfonamide ligands . The molecular geometry and electronic structure of sulfonamide compounds can also be investigated using computational methods such as DFT calculations, which provide insights into the HOMO-LUMO gap and potential energy distribution .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions. They can form complexes with metal ions, as demonstrated by the synthesis of mono- and binuclear 3d-metal complexes with sulfonamide ligands . These complexes can exhibit interesting magnetic properties. Additionally, sulfonamides can be derivatized to enhance their detection in analytical methods, such as gas chromatography with electron-capture detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the water solubility of these compounds can be quite low, which can affect their pharmacological properties and necessitate the development of suitable formulations for drug delivery . The luminescent properties of sulfonamide-based metal complexes have also been explored, with potential applications in electroluminescent devices .

Aplicaciones Científicas De Investigación

Cancer Research and Therapeutics:

- A related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified as a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. It shows potential as an anti-cancer agent, particularly in antagonizing tumor growth in animal models of cancer. However, its poor water solubility necessitates delivery in a formulation, which indicates a need for further chemical modifications for optimization (Mun et al., 2012).

- Another study on a similar compound, KCN1, explored its in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer. This study included evaluating the effects of KCN1 on cell proliferation, cell cycle distribution, and its pharmacological properties (Wang et al., 2012).

Antibacterial and Antimicrobial Agents:

- N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally related to the compound , have shown potent antibacterial activities and moderate to weak enzyme inhibition properties. This implies potential applications in developing new antibacterial agents (Abbasi et al., 2015).

Chemical Synthesis and Organic Chemistry:

- The synthesis of novel chiral fluorinating agents, including derivatives of benzenesulfonamides, indicates the compound's relevance in advanced chemical synthesis and the creation of specialized reagents (Sun et al., 2008).

Photochemical and Photodynamic Therapy:

- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups shows potential applications in photodynamic therapy, particularly for cancer treatment. These compounds have been found to have high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition and Potential Therapeutic Applications:

- Studies on dibenzenesulfonamides have shown their effectiveness in inducing apoptosis and autophagy pathways in cancer cells, along with inhibiting carbonic anhydrase isoenzymes. This highlights their potential as anticancer drug candidates (Gul et al., 2018).

Propiedades

IUPAC Name |

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4S/c1-3-15-28-22-11-10-21(17-19(22)2)30(26,27)24-12-7-13-25-14-16-29-23(18-25)20-8-5-4-6-9-20/h4-6,8-11,17,23-24H,3,7,12-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLRZCYQYOQXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)